6-Chlorohexan-1-amine hydrochloride 6-Chlorohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 76806-13-8
VCID: VC16264144
InChI: InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H
SMILES:
Molecular Formula: C6H15Cl2N
Molecular Weight: 172.09 g/mol

6-Chlorohexan-1-amine hydrochloride

CAS No.: 76806-13-8

Cat. No.: VC16264144

Molecular Formula: C6H15Cl2N

Molecular Weight: 172.09 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorohexan-1-amine hydrochloride - 76806-13-8

Specification

CAS No. 76806-13-8
Molecular Formula C6H15Cl2N
Molecular Weight 172.09 g/mol
IUPAC Name 6-chlorohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H
Standard InChI Key RCICWDOKHHRIHC-UHFFFAOYSA-N
Canonical SMILES C(CCCCl)CCN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a linear hexane chain with a primary amine group at position 1 and a chlorine atom at position 6, stabilized by a hydrochloride salt. The SMILES notation NCCCCCCCl.Cl\text{NCCCCCCCl.Cl} reflects this arrangement , while the InChIKey XUVUONUBXHYGCD-UHFFFAOYSA-N\text{XUVUONUBXHYGCD-UHFFFAOYSA-N} provides a unique identifier for its stereochemical configuration . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) predictions for ionized forms of 6-chlorohexan-1-amine hydrochloride reveal insights into its gas-phase behavior. For instance, the [M+H]+[\text{M}+\text{H}]^+ adduct exhibits a CCS of 126.7 Ų, whereas the [M+Na]+[\text{M}+\text{Na}]^+ adduct measures 137.5 Ų . These values aid in mass spectrometry-based identification. Physical properties such as melting point and boiling point remain undocumented, though the compound is stored under inert atmospheres at room temperature to prevent decomposition .

Reactivity Profile

The amine group acts as a nucleophile, participating in alkylation and acylation reactions, while the terminal chlorine serves as a leaving group in substitution reactions. This dual functionality enables the synthesis of heterocyclic compounds and polymer precursors. For example, reaction with thiourea yields hexamethylene thiourea derivatives, which find use in corrosion inhibition.

Synthesis and Manufacturing

Industrial Production Methods

Applications in Scientific Research

Organic Synthesis

The compound serves as a key intermediate in synthesizing surfactants, agrochemicals, and pharmaceutical agents. Its hexyl chain length optimizes lipophilicity for drug delivery systems, while the amine group enables conjugation with carboxyl-containing molecules.

Medicinal Chemistry

Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs) due to structural similarity to alkylamine neurotransmitters. Derivatives of 6-chlorohexan-1-amine hydrochloride are explored as antagonists for histamine H3 receptors, potentially aiding in neurological disorder treatments.

Comparative Analysis with Structural Analogs

Compound NameCAS NumberCarbon Chain LengthKey Structural DifferencesApplications
3-Chloropropan-1-amine HCl6276-54-63 carbonsShorter chain; higher volatilitySurfactant synthesis
2-Chloroethanamine HCl870-24-62 carbonsReduced lipophilicityPeptide modification
3-Chloro-N-methylpropan-1-amine97145-88-53 carbonsMethyl group hinders nucleophilicityCatalysis in polymer chemistry

The extended carbon chain of 6-chlorohexan-1-amine hydrochloride enhances its membrane permeability compared to shorter analogs, making it preferable for drug delivery applications.

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